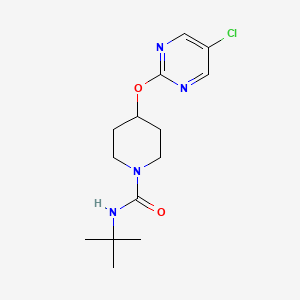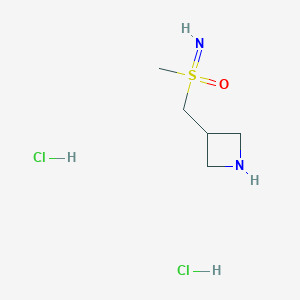![molecular formula C21H22N2O B2492123 (2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide CAS No. 363162-98-5](/img/structure/B2492123.png)
(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound represents a class of organic molecules with potential significance in various chemical and biological applications. Its structure suggests it might be involved in the synthesis or study of heterocyclic compounds, given its functional groups and potential for reactivity.
Synthesis Analysis
The synthesis of complex organic compounds like this typically involves multiple steps, including the formation of the core structure followed by functionalization to introduce specific groups. While the specific synthesis route for this compound is not directly detailed in the available literature, analogous processes can be found in the preparation of related heterocyclic compounds. For example, enaminones and enaminothiones serve as important intermediates for the synthesis of a wide range of heterocycles, indicating a potential pathway for constructing similar molecules (Negri, Kascheres, & Kascheres, 2004).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and properties. While the literature does not provide a direct analysis of this compound's structure, studies on related molecules suggest the significance of their molecular conformation and electronic distribution in determining their chemical behavior. The structure-activity relationships in similar compounds are well-documented, providing insights into how structural features can influence chemical reactivity and biological activity.
Chemical Reactions and Properties
This compound's chemical reactivity would be influenced by its functional groups, including the cyano and amide functionalities. These groups can participate in various chemical reactions, such as nucleophilic addition or substitution, contributing to the compound's versatility as a synthetic intermediate. The literature review on related compounds highlights the broad reactivity of enaminones and related structures in forming a diverse array of heterocyclic compounds, which could be relevant for understanding the chemical behavior of the compound (Farghaly et al., 2023).
Aplicaciones Científicas De Investigación
Relevance to Lignin Acidolysis
T. Yokoyama's research on the acidolysis of lignin model compounds shows significant findings in the mechanism of bond cleavage, which could have implications for understanding the reactivity of similar compounds (Yokoyama, 2015). Although this work does not directly mention the compound , the mechanisms studied in lignin model compounds provide insights into how similar structures might behave under acidolysis conditions.
Alzheimer's Disease Imaging
Research by A. Nordberg on amyloid imaging ligands for Alzheimer's disease, including discussion on [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, provides insights into the diagnostic applications of compounds with similar functionalities (Nordberg, 2007). This demonstrates the potential biomedical imaging applications of related chemical structures in understanding neurodegenerative diseases.
Antituberculosis Activity of Organotin Complexes
The review by Humaira Iqbal, Saqib Ali, and S. Shahzadi on organotin complexes of NSAIDs, including those with dimethylphenyl groups, highlights their antituberculosis activity (Iqbal, Ali, & Shahzadi, 2015). This could suggest potential therapeutic applications of similar compounds or their derivatives in treating tuberculosis.
Cytochrome P450 Inhibitors
The study on chemical inhibitors of cytochrome P450 isoforms, including compounds with similar structural motifs, by S. C. Khojasteh et al., indicates the importance of these inhibitors in predicting drug-drug interactions (Khojasteh et al., 2011). Although not directly related, the role of structural elements similar to those in the queried compound could be significant in medicinal chemistry.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-14(2)18-10-8-17(9-11-18)12-19(13-22)21(24)23-20-15(3)6-5-7-16(20)4/h5-12,14H,1-4H3,(H,23,24)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDJZWDJQDKPQ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)
![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)
![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)

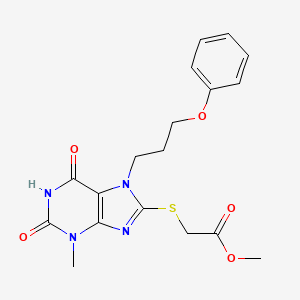
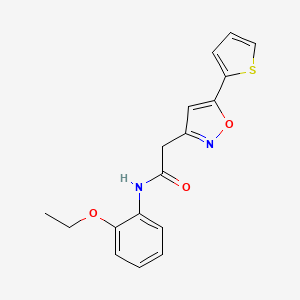
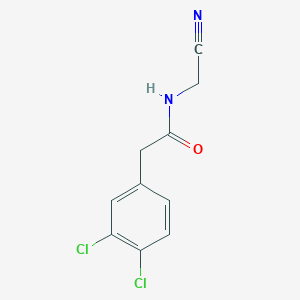
![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)
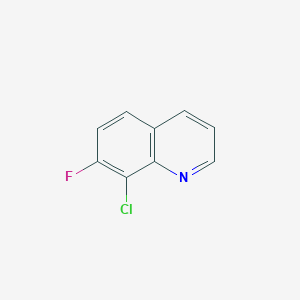
![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)
![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)
